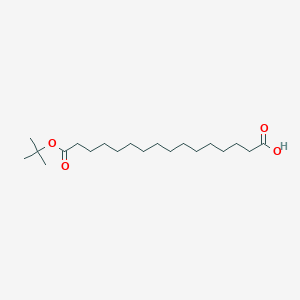

16-(Tert-butoxy)-16-oxohexadecanoic acid

Vue d'ensemble

Description

16-(Tert-butoxy)-16-oxohexadecanoic acid is a compound that is structurally similar to 20-(tert-Butoxy)-20-oxoicosanoic acid . It is a white to off-white powder and is used as a medical intermediate . It is also used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of compounds similar to this compound involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This method is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

The molecular structure of this compound is similar to that of 15-amino-16-(tert-butoxy)-16-oxo-4,7,10,13-tetraoxahexadecanoic acid . It contains a total of 55 bonds, including 24 non-H bonds, 2 multiple bonds, 17 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 4 ethers (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving compounds like this compound are complex. For instance, the thermal decomposition of di-tert-butyl peroxide (DTBP), a similar compound, obeys n-th-order reaction and the type of Arrhenius equation . The order of reaction is first without any exception . Another reaction involves the selective deprotection of the N-Boc group from a structurally diverse set of compounds .Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Applications De Recherche Scientifique

Catalytic Oxidation Processes

Transition-metal complexes, including those involving tert-butyl hydroperoxide (TBHP) as an oxidant, play a critical role in catalytic oxidation processes. These complexes are pivotal in industrial reactions, such as the oxidation of cyclohexane to adipic acid and the oxidation of p-xylene to terephthalic acid. Innovations in heterolytic chemistry, including epoxidation reactions using TBHP, highlight the importance of these complexes in achieving selective and efficient oxidation outcomes. The development of new catalysts for C–C bond cleavage and epoxidation demonstrates the evolving landscape of catalytic oxidation with implications for both industrial applications and the synthesis of fine chemicals (Brégeault, 2003).

Epoxidation of Olefins

The epoxidation of olefins, such as cyclohexene and 1-octene, using TBHP in the presence of transition-metal catalysts, underscores the role of TBHP derivatives in facilitating selective oxidation reactions. The study of various metal catalysts in these reactions provides insights into the mechanisms of metal-catalyzed epoxidation versus homolytic decomposition of hydroperoxides. The findings highlight the balance between oxidant strength and Lewis acidity required for effective epoxidation catalysts, informing the design of more efficient catalytic systems (Sheldon, 1973).

Asymmetric Peroxidation

The asymmetric peroxidation of prochiral allylic and benzylic compounds using chiral bisoxazoline–copper complexes and TBHP demonstrates the potential for enantioselective synthesis using TBHP derivatives. This approach allows for the conversion of various substrates into optically active peroxides, showcasing the versatility of TBHP in asymmetric catalysis and the synthesis of chiral molecules (Schulz, Kluge, & Gelalcha, 1998).

Oxidation Mechanisms and Stability Studies

Studies on the oxidation mechanisms involving TBHP and the stability of TBHP derivatives under various conditions provide essential insights into the safety and efficacy of these compounds in chemical reactions. For instance, the thermal decomposition analysis of bis(tert-butylperoxy)cyclohexane, a compound structurally related to 16-(Tert-butoxy)-16-oxohexadecanoic acid, in the presence of sulfuric acid highlights the importance of understanding the thermal and chemical stability of TBHP derivatives for their safe handling and application in industrial processes (Hsueh et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butanol, indicates that it is highly flammable and can cause serious eye irritation, harm if swallowed, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and to use personal protective equipment .

Mécanisme D'action

Target of Action

16-(Tert-butoxy)-16-oxohexadecanoic acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound acts as a linker in these structures, connecting the antibody or ligand to the drug or target protein .

Mode of Action

As a non-cleavable linker in ADCs, this compound connects the antibody to the cytotoxic drug . In PROTACs, it serves as an alkyl chain-based linker, connecting a ligand for an E3 ubiquitin ligase to the target protein . These linkages enable the selective delivery of drugs to target cells (in the case of ADCs) or the selective degradation of target proteins (in the case of PROTACs) .

Biochemical Pathways

The compound plays a crucial role in the intracellular ubiquitin-proteasome system when used in PROTACs . This system is responsible for protein degradation within the cell . By linking a ligand for an E3 ubiquitin ligase to the target protein, the compound enables the selective degradation of that protein .

Result of Action

The action of this compound results in the selective delivery of drugs to target cells or the selective degradation of target proteins . This can lead to the destruction of cancer cells (in the case of ADCs) or the regulation of protein levels within cells (in the case of PROTACs) .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 16-(Tert-butoxy)-16-oxohexadecanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Hexadecanoic acid", "Tert-butyl alcohol", "Sodium hydroxide", "Sodium hydride", "Acetic anhydride", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Hexadecanoic acid is reacted with acetic anhydride and a catalytic amount of hydrochloric acid to form hexadecanoyl acetate.", "The hexadecanoyl acetate is then reacted with tert-butyl alcohol and sodium hydride to form 16-(tert-butoxy)hexadecanoyl acetate.", "The 16-(tert-butoxy)hexadecanoyl acetate is then hydrolyzed with sodium hydroxide to form 16-(tert-butoxy)hexadecanoic acid.", "The 16-(tert-butoxy)hexadecanoic acid is purified by washing with sodium bicarbonate, water, and drying with anhydrous sodium sulfate.", "The final product, 16-(Tert-butoxy)-16-oxohexadecanoic acid, is obtained by oxidizing 16-(tert-butoxy)hexadecanoic acid with a suitable oxidizing agent such as potassium permanganate or sodium hypochlorite." ] } | |

Numéro CAS |

843666-27-3 |

Formule moléculaire |

C20H37O4- |

Poids moléculaire |

341.5 g/mol |

Nom IUPAC |

16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoate |

InChI |

InChI=1S/C20H38O4/c1-20(2,3)24-19(23)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(21)22/h4-17H2,1-3H3,(H,21,22)/p-1 |

Clé InChI |

HXJICNOLPKEOLU-UHFFFAOYSA-M |

SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)O |

SMILES canonique |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)[O-] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

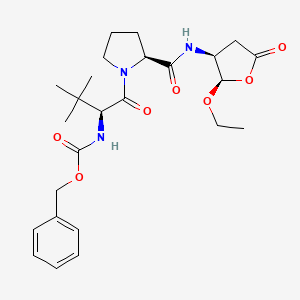

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)

![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)